REACTION_CXSMILES
|
[N:1]1[C:9]([NH2:10])=[C:8]2[C:4]([N:5]=[CH:6][NH:7]2)=[N:3][CH:2]=1.[F-].[CH2:12]([N+](CCCC)(CCCC)CCCC)CCC.CI>O1CCCC1>[CH3:12][N:5]1[CH:6]=[N:7][C:8]2[C:4]1=[N:3][CH:2]=[N:1][C:9]=2[NH2:10] |f:1.2|
|
Name
|
|
Quantity
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2 g
|
Type
|
reactant
|
Smiles
|
N1=CN=C2N=CNC2=C1N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
37 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
2.72 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Type
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CUSTOM
|
Details
|
during stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
to stir for 2.5 hr
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
The reaction solution was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residues were dissolved in methanol
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
The filtrate was added ethanol-water mixture
|
Type
|
CUSTOM
|
Details
|
The object was recrystallized in ethanol-water mixture
|
Type
|
CUSTOM
|
Details
|
to give white
|
Type
|
CUSTOM
|
Details
|
solids (1.0 g, yield, 45%)
|
Name
|
|
Type
|
|
Smiles
|
CN1C2=NC=NC(=C2N=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |